

# Total Synthesis of (-)-Isochaetominine C and Related Alkaloids: Application Notes and Protocols

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## Compound of Interest

Compound Name: *chetoseminudin B*

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This document provides detailed application notes and experimental protocols for the total synthesis of (-)-isochaetominine C, a member of the chetoseminudin family of alkaloids. The structure of aspera chaetominine B was initially proposed and synthesized, but subsequent spectroscopic analysis and total synthesis led to its structural revision as (-)-isochaetominine C. These compounds have garnered significant interest due to their potential biological activities, including cytotoxic and antimicrobial properties.

## Application Notes

The chetoseminudin and related chaetominine alkaloids are a class of fungal metabolites characterized by a complex polycyclic indole framework. Their intricate structures and biological activities make them attractive targets for total synthesis and further investigation in drug discovery. For instance, various members of this family have demonstrated notable antifungal and cytotoxic activities. Chaetosemin B has shown activity against the phytopathogenic fungi *Magnaporthe oryzae* and *Gibberella saubinetii*. Furthermore, chetoseminudin F has exhibited potent cytotoxicity against human breast cancer MDA-MB-231 cells<sup>[1][2][3]</sup>.

The synthetic strategy outlined in this document is based on the work of Huang and coworkers, who have developed an efficient, stereodivergent approach to this class of alkaloids. A key

feature of their strategy is a dimethyldioxirane (DMDO)-triggered oxidative cyclization of a linear tripeptide precursor. This methodology allows for the construction of the core polycyclic system in a controlled manner. The synthesis of (-)-isochaetominine C, the revised structure of aspera chaetominine B, was achieved in five steps from commercially available starting materials.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of (-)-isochaetominine C.

Step	Reaction	Starting Material	Product	Yield (%)
1	Amide Coupling	D-Tryptophan methyl ester	Dipeptide	95
2	Boc Deprotection	Boc-protected dipeptide	Dipeptide amine	98
3	Amide Coupling	Dipeptide amine	Tripeptide 28	91
4	DMDO-triggered Cyclization	Tripeptide 28	Monocyclization product 29	30
5	Debenzylation/Lactamization	Monocyclization product 29	(-)-Isochaetominine C (6)	71
Overall	5 Steps	D-Tryptophan methyl ester	(-)-Isochaetominine C (6)	~18.4

## Experimental Protocols

### Synthesis of Tripeptide Precursor (28)

Step 1: Amide Coupling to form Dipeptide

- To a solution of Boc-D-tryptophan (1.0 equiv) in dichloromethane (DCM, 0.1 M), add N-hydroxysuccinimide (NHS, 1.1 equiv) and dicyclohexylcarbodiimide (DCC, 1.1 equiv).
- Stir the mixture at room temperature for 4 hours.
- Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
- To the filtrate, add L-valine benzyl ester hydrochloride (1.0 equiv) and triethylamine (TEA, 1.2 equiv).
- Stir the reaction mixture at room temperature for 12 hours.
- Wash the reaction mixture with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the Boc-protected dipeptide.

#### Step 2: Boc Deprotection

- Dissolve the Boc-protected dipeptide (1.0 equiv) in a 4 M solution of HCl in 1,4-dioxane (excess).
- Stir the mixture at room temperature for 2 hours.
- Concentrate the reaction mixture under reduced pressure to dryness to obtain the dipeptide amine hydrochloride salt, which is used in the next step without further purification.

#### Step 3: Amide Coupling to form Tripeptide (28)

- To a solution of 2-(methyl(phenyl)amino)acetic acid (1.0 equiv) in DCM (0.1 M), add NHS (1.1 equiv) and DCC (1.1 equiv).
- Stir the mixture at room temperature for 4 hours.

- Filter the reaction mixture to remove DCU and wash the solid with DCM.
- To the filtrate, add the dipeptide amine hydrochloride salt from the previous step (1.0 equiv) and TEA (2.5 equiv).
- Stir the reaction mixture at room temperature for 12 hours.
- Work up the reaction as described in Step 1.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the linear tripeptide precursor 28.

## Key Cyclization and Final Step

### Step 4: DMDO-triggered Oxidative Cyclization

- To a solution of the tripeptide precursor 28 (1.0 equiv) in acetone (0.05 M) at 0 °C, add a freshly prepared solution of dimethyldioxirane (DMDO) in acetone (~0.08 M, 3.0 equiv) dropwise.
- Stir the reaction mixture at 0 °C for 1 hour.
- Quench the reaction by adding a saturated aqueous solution of Na<sub>2</sub>SO<sub>3</sub>.
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to obtain the monocyclusation product 29.

### Step 5: One-pot Debenzylation and Lactamization to (-)-Isochaetominine C (6)

- To a solution of the monocyclusation product 29 (1.0 equiv) in methanol (0.02 M), add 10% Pd/C (10 wt%).

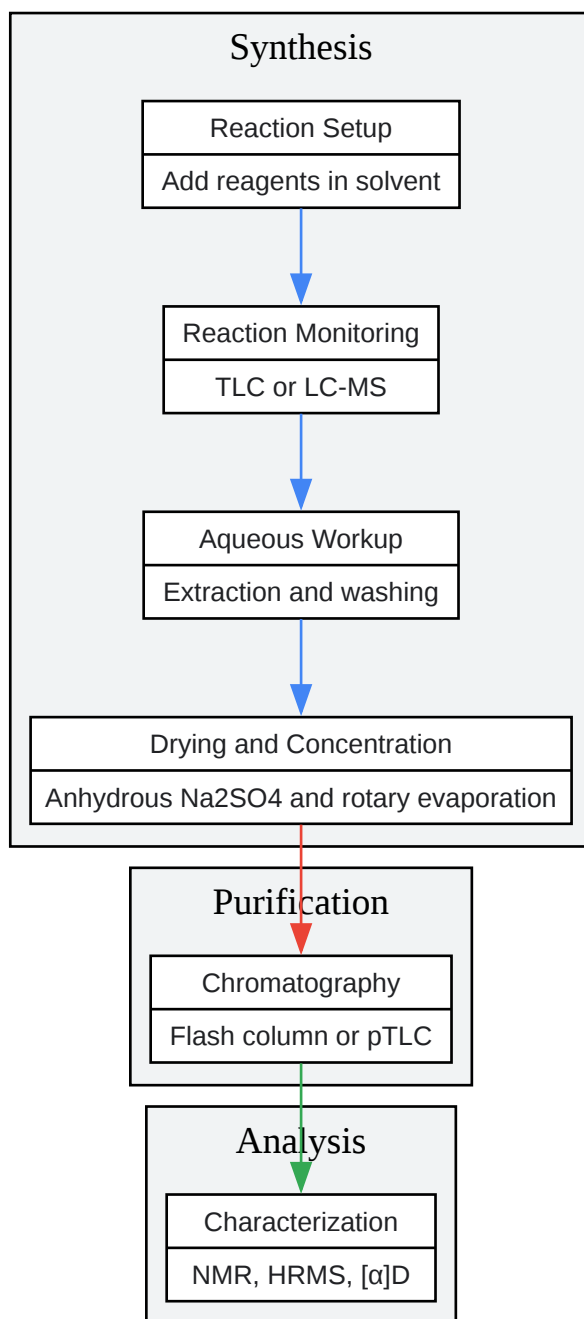
- Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4 hours.
- Filter the reaction mixture through a pad of Celite and wash with methanol.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in toluene (0.01 M) and heat at reflux for 6 hours.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by preparative thin-layer chromatography (pTLC) to afford (-)-isochaetominine C (6).

## Visualizations



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Caption: Synthetic pathway to (-)-Isochaetominine C.



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Caption: General experimental workflow for synthesis.

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## References

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